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molecular formula C12H16ClNO4 B8284102 1-[2-Amino-3-chloro-4-(2,2-dimethoxy-ethoxy)-phenyl]-ethanone

1-[2-Amino-3-chloro-4-(2,2-dimethoxy-ethoxy)-phenyl]-ethanone

Cat. No. B8284102
M. Wt: 273.71 g/mol
InChI Key: LNRGIDSMHSHKKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927484B2

Procedure details

1-(2-Amino-3-chloro-4-hydroxy-phenyl)-ethanone (15.5 g, 83.8 mmol), Cs2CO3 (54.6 g, 167 mmol) and 2-bromo-1,1-dimethoxy-ethane (14.78 mL, 126 mmol) was dissolved in DMF (125 mL) under an atmosphere of nitrogen. The reaction was heated to 65° C. for 6 hours. The reaction was determined to be complete by LC/MS. The reaction was taken up in EtOAc (500 mL) and washed with 5% LiCl(aq) (3×250 mL). Organics were dried over Na2SO4, filtered and solvent removed under reduced pressure. 1-[2-Amino-3-chloro-4-(2,2-dimethoxy-ethoxy)-phenyl]-ethanone (12.99 g, 57%) was isolated by silica gel chromatography as a white solid.
Quantity
15.5 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
54.6 g
Type
reactant
Reaction Step One
Quantity
14.78 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([Cl:8])=[C:6]([OH:9])[CH:5]=[CH:4][C:3]=1[C:10](=[O:12])[CH3:11].C([O-])([O-])=O.[Cs+].[Cs+].Br[CH2:20][CH:21]([O:24][CH3:25])[O:22][CH3:23]>CN(C=O)C.CCOC(C)=O>[NH2:1][C:2]1[C:7]([Cl:8])=[C:6]([O:9][CH2:20][CH:21]([O:24][CH3:25])[O:22][CH3:23])[CH:5]=[CH:4][C:3]=1[C:10](=[O:12])[CH3:11] |f:1.2.3|

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
NC1=C(C=CC(=C1Cl)O)C(C)=O
Name
Cs2CO3
Quantity
54.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
14.78 mL
Type
reactant
Smiles
BrCC(OC)OC
Name
Quantity
125 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 5% LiCl(aq) (3×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC(=C1Cl)OCC(OC)OC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.99 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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